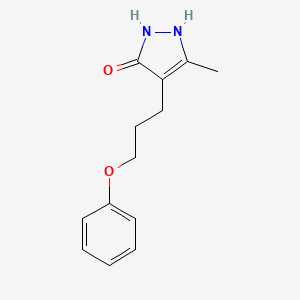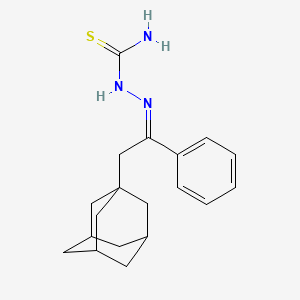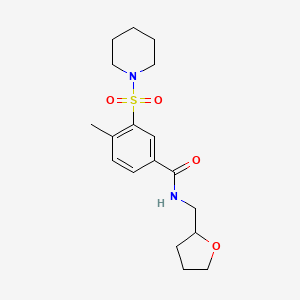
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a pyrazolone derivative and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is not fully understood. However, it has been found to have a wide range of effects on cellular signaling pathways. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase and adenosine receptors. It has also been found to activate the cAMP signaling pathway, which plays a crucial role in cellular signaling.
Biochemical and Physiological Effects:
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP, which can lead to the activation of various signaling pathways. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has also been found to inhibit the activity of phosphodiesterase, which can lead to an increase in the levels of cAMP. Additionally, 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been found to activate adenosine receptors, which can lead to the inhibition of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol in lab experiments. It has been found to have some toxic effects on cells, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol. One area of research could be to investigate the effects of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol on different signaling pathways in cells. Additionally, it could be interesting to study the effects of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol on different types of cells, such as cancer cells or immune cells. Another area of research could be to investigate the potential therapeutic uses of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol, such as in the treatment of neurological disorders or cardiovascular disease. Finally, it could be interesting to investigate the potential use of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol as a tool for drug discovery, as it has been found to have a wide range of effects on cellular signaling pathways.
Synthesemethoden
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol can be synthesized using a simple one-pot method. The starting material for the synthesis is 3-methyl-4-hydroxy-1H-pyrazole, which is reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been used as a tool to study the role of various enzymes and receptors in biological systems. It has also been used to investigate the effects of different drugs on cellular signaling pathways.
Eigenschaften
IUPAC Name |
5-methyl-4-(3-phenoxypropyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10-12(13(16)15-14-10)8-5-9-17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGCGRHWKKLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)

![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)